An In-depth Technical Guide to 3-(3-Nitrophenyl)propionic acid (CAS: 1664-57-9)
An In-depth Technical Guide to 3-(3-Nitrophenyl)propionic acid (CAS: 1664-57-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Potential of a Unique Scaffold
3-(3-Nitrophenyl)propionic acid, a seemingly straightforward aromatic carboxylic acid, holds considerable untapped potential within the realms of medicinal chemistry and materials science. Its architecture, featuring a flexible propionic acid chain and a strategically positioned nitro group on the phenyl ring, offers a versatile platform for structural modification and functionalization. The electron-withdrawing nature of the nitro group significantly influences the molecule's chemical reactivity and positions it as a valuable intermediate for the synthesis of a diverse array of derivatives. This guide aims to provide a comprehensive technical overview of 3-(3-Nitrophenyl)propionic acid, from its fundamental properties and synthesis to its analytical characterization and prospective applications, thereby empowering researchers to explore its full scientific promise.
Section 1: Physicochemical Properties and Structural Elucidation
3-(3-Nitrophenyl)propionic acid presents as a white to light yellow crystalline solid. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1664-57-9 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Melting Point | 110-112 °C | [3] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Solubility | Soluble in methanol. | [5] |
Structural Formula:
Section 2: Synthesis of 3-(3-Nitrophenyl)propionic acid: A Practical Approach
The synthesis of 3-(3-Nitrophenyl)propionic acid can be effectively achieved through the Knoevenagel-Doebner condensation, a reliable method for the preparation of α,β-unsaturated carboxylic acids, followed by a subsequent reduction of the carbon-carbon double bond. This two-step process offers a high-yielding and straightforward route to the target molecule.
Workflow for the Synthesis of 3-(3-Nitrophenyl)propionic acid
Caption: Synthetic workflow for 3-(3-Nitrophenyl)propionic acid.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 3-(3-Nitrophenyl)acrylic acid via Knoevenagel-Doebner Condensation [4][6]
-
Rationale: This reaction leverages the reactivity of the aldehyde group on 3-nitrobenzaldehyde with the active methylene group of malonic acid. Pyridine serves as both the solvent and a basic catalyst, while piperidine acts as a more potent basic catalyst to facilitate the condensation and subsequent decarboxylation.[6]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (10 volumes).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After 4-6 hours, or upon completion as indicated by thin-layer chromatography (TLC), cool the reaction mixture to room temperature.
-
Acidify the mixture by carefully adding 6M hydrochloric acid until a precipitate forms.
-
Collect the solid product, 3-(3-nitrophenyl)acrylic acid, by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Step 2: Synthesis of 3-(3-Nitrophenyl)propionic acid via Catalytic Hydrogenation [4]
-
Rationale: The carbon-carbon double bond in the acrylic acid intermediate is selectively reduced using catalytic hydrogenation. Palladium on carbon is an efficient and widely used catalyst for this transformation.
-
Procedure:
-
Dissolve the crude 3-(3-nitrophenyl)acrylic acid from the previous step in a suitable solvent, such as ethanol, in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) using a Parr hydrogenator or a similar apparatus.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by TLC.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 3-(3-Nitrophenyl)propionic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.
-
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized 3-(3-Nitrophenyl)propionic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 3-(3-Nitrophenyl)propionic acid, the expected signals would include:
-
Aromatic protons in the region of δ 7.0-8.5 ppm, exhibiting complex splitting patterns due to their coupling.
-
Two methylene (-CH₂-) groups appearing as triplets in the aliphatic region (δ 2.5-3.5 ppm).
-
A broad singlet for the carboxylic acid proton, typically found at δ 10-12 ppm.
Reference ¹H NMR data for a similar compound, 3-phenylpropionic acid, shows aromatic protons in the range of δ 7.17-7.34 ppm and two triplets for the methylene groups at δ 2.97 and 2.69 ppm.[7] For 3-nitropropionic acid, the methylene protons appear as triplets at approximately δ 3.0 and 4.6 ppm.[8]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected signals for 3-(3-Nitrophenyl)propionic acid would include:
-
A signal for the carbonyl carbon of the carboxylic acid around δ 170-180 ppm.
-
Signals for the aromatic carbons between δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.
-
Two signals for the aliphatic methylene carbons in the range of δ 30-40 ppm.
Reference ¹³C NMR data for 3-phenylpropionic acid shows the carbonyl carbon at δ 179.82 ppm, aromatic carbons between δ 126.52-140.28 ppm, and the methylene carbons at δ 35.64 and 30.73 ppm.[7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 3-(3-Nitrophenyl)propionic acid and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this compound.
-
Illustrative HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.[9]
-
Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 210-280 nm) is appropriate.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 3-(3-Nitrophenyl)propionic acid would be expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.[3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-O Asymmetric Stretch (Nitro Group): A strong absorption between 1500-1550 cm⁻¹.
-
N-O Symmetric Stretch (Nitro Group): A medium to strong absorption in the range of 1340-1370 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically appear below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Section 4: Applications in Research and Drug Development
While direct pharmacological studies on 3-(3-Nitrophenyl)propionic acid are limited in the public domain, its structural motifs suggest several promising avenues for exploration in drug discovery and development.
As a Versatile Building Block
The true value of 3-(3-Nitrophenyl)propionic acid lies in its utility as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical modifications, including amidation, sulfonylation, and the formation of various heterocyclic systems. This opens the door to the synthesis of libraries of novel compounds for biological screening.
The amino derivative, 3-(3-aminophenyl)propionic acid, is a key precursor for the synthesis of various biologically active molecules. The strategic placement of the propionic acid side chain and the reactive amino group on the phenyl ring allows for the construction of complex molecular architectures with potential therapeutic applications.
Potential Pharmacological Relevance
Derivatives of arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] While 3-(3-Nitrophenyl)propionic acid itself is not an NSAID, its core structure is shared with this important class of therapeutic agents. This suggests that with appropriate functionalization, novel anti-inflammatory or analgesic agents could be developed.
Furthermore, the introduction of a nitro group can modulate the electronic properties and metabolic stability of a molecule, which are key considerations in drug design. The nitro group can also participate in specific interactions with biological targets.
Workflow for Derivative Synthesis and Biological Evaluation
Caption: A logical workflow for leveraging 3-(3-Nitrophenyl)propionic acid in drug discovery.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(3-Nitrophenyl)propionic acid.
-
Hazard Identification: This compound is classified as causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Scaffold with Untapped Potential
3-(3-Nitrophenyl)propionic acid represents a valuable and versatile building block for chemical synthesis. While its direct biological activities remain largely unexplored, its potential as a precursor to a wide range of functionalized molecules is clear. The strategic positioning of the nitro group and the carboxylic acid moiety provides chemists with the tools to design and synthesize novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and analysis, with the aim of inspiring further research into this promising chemical entity.
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